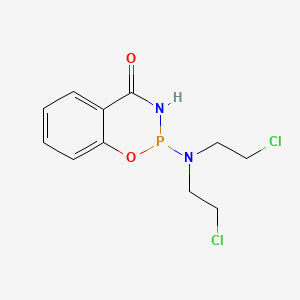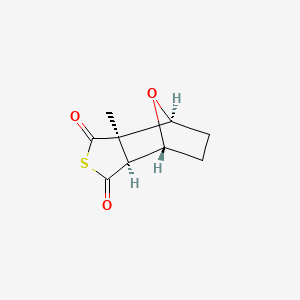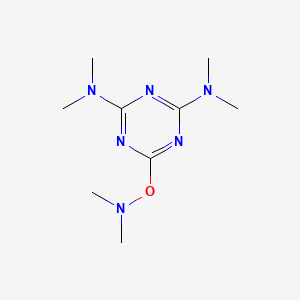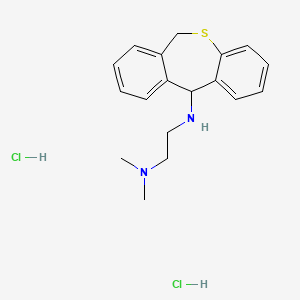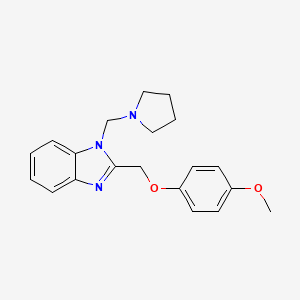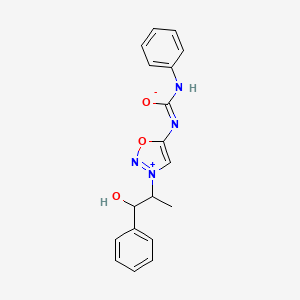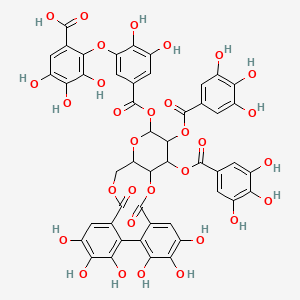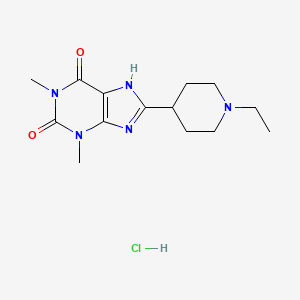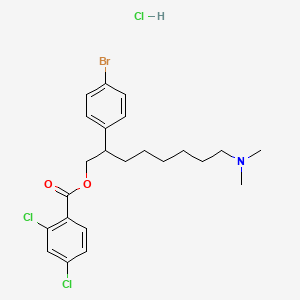
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride is a synthetic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride typically involves multiple steps, including:
Formation of the 4-bromophenyl group: This can be achieved through bromination of a phenyl ring using bromine or a brominating agent.
Attachment of the dimethylamino group:
Esterification with 2,4-dichlorobenzoic acid: The final step involves esterification of the intermediate compound with 2,4-dichlorobenzoic acid in the presence of a suitable catalyst and under controlled conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds and materials.
Biology: The compound may be used in studies involving biological interactions, such as binding studies with proteins or nucleic acids.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride
- 2-(4-Fluorophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride
- 2-(4-Methylphenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride
Uniqueness
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall chemical behavior. This uniqueness can be leveraged in specific applications where bromine’s properties are advantageous.
Propriétés
Numéro CAS |
119585-27-2 |
|---|---|
Formule moléculaire |
C23H29BrCl3NO2 |
Poids moléculaire |
537.7 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-8-(dimethylamino)octyl] 2,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C23H28BrCl2NO2.ClH/c1-27(2)14-6-4-3-5-7-18(17-8-10-19(24)11-9-17)16-29-23(28)21-13-12-20(25)15-22(21)26;/h8-13,15,18H,3-7,14,16H2,1-2H3;1H |
Clé InChI |
QTTHICRCKNYDHR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCCCC(COC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


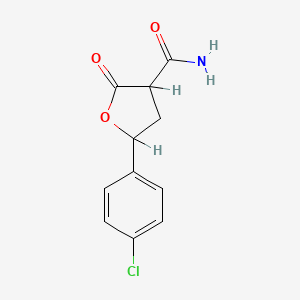
![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)

